molecular formula C8H5BrN2OS B2382178 3-(5-bromothiophen-2-yl)-1H-pyridazin-6-one CAS No. 54558-08-6

3-(5-bromothiophen-2-yl)-1H-pyridazin-6-one

Cat. No.: B2382178
CAS No.: 54558-08-6
M. Wt: 257.11
InChI Key: VTVDIPYOXPUUIW-UHFFFAOYSA-N
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Description

3-(5-Bromothiophen-2-yl)-1H-pyridazin-6-one is a high-purity chemical reagent featuring a bromothiophene scaffold linked to a pyridazinone heterocycle. This structure is of significant interest in pharmaceutical research and material science. The bromine atom on the thiophene ring serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to create a diverse array of complex molecular architectures for structure-activity relationship (SAR) studies. As a heterocyclic compound, its core framework is closely related to derivatives documented in scientific literature for their potential biological activities. Compounds incorporating the 5-bromothiophene moiety have been identified as key intermediates in the synthesis of molecules with antimicrobial properties . The pyridazinone core is a privileged structure in medicinal chemistry, often associated with various pharmacological effects. This combination makes this compound a valuable scaffold for researchers developing new active compounds, particularly in the fields of antibacterial and antifungal agents . Safety Notice: This product is intended for research purposes only and is not classified as a drug, food additive, or cosmetic. It is strictly for use in a laboratory setting by qualified professionals. It is not for human or veterinary use, nor for any form of in-vivo diagnostic testing.

Properties

IUPAC Name

3-(5-bromothiophen-2-yl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2OS/c9-7-3-2-6(13-7)5-1-4-8(12)11-10-5/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVDIPYOXPUUIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NN=C1C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54558-08-6
Record name 6-(5-bromothiophen-2-yl)-2,3-dihydropyridazin-3-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromothiophen-2-yl)-1H-pyridazin-6-one typically involves the following steps:

    Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.

    Formation of Pyridazinone Core: The brominated thiophene is then subjected to a cyclization reaction with appropriate hydrazine derivatives to form the pyridazinone core.

The reaction conditions often involve the use of solvents such as toluene or acetic acid and may require heating under reflux .

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions mentioned above. Continuous flow reactors and microwave-assisted synthesis are potential methods to enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(5-bromothiophen-2-yl)-1H-pyridazin-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 3-(5-bromothiophen-2-yl)-1H-pyridazin-6-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyridazinone core can facilitate binding to specific sites on the target molecules, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 3-(5-bromothiophen-2-yl)-1H-pyridazin-6-one and related pyridazinone/thiophene derivatives:

Compound Core Structure Substituents Molecular Weight (g/mol) Key Applications/Synthesis Reference
This compound Pyridazinone 5-Bromothiophen-2-yl at C3 257.10 (calculated) Potential kinase/DHODH inhibition; supplier-listed
5-Chloro-6-phenylpyridazin-3(2H)-one derivatives Pyridazinone Chloro at C5, aryl/alkyl groups at C6 ~220–300 (varies) Synthetic intermediates for drug discovery
3-Cyclopropyl-6-(3-ethoxy-5-methyl-4-(2-fluorophenoxy)-1H-pyrazol-1-yl)pyridazine Pyridazine (non-ketone) Ethoxy, methyl, fluorophenoxy groups ~400–450 (estimated) DHODH inhibitors; synthesized via SNAr reactions in acetonitrile
(2E)-1-(5-Bromothiophen-2-yl)-3-(2-chlorophenyl)prop-2-en-1-ol Propenol-thiophene hybrid Bromothiophene, chlorophenyl groups 327.61 Crystallography studies; non-planar aromatic rings

Key Comparisons

Structural Variations Pyridazinone vs. This may influence binding affinity in biological targets like dihydroorotate dehydrogenase (DHODH) . Substituent Effects: The bromothiophene group provides distinct electronic properties compared to chlorophenyl (as in ) or fluorophenoxy substituents (). Bromine’s polarizability and thiophene’s aromaticity could enhance π-stacking interactions in crystal packing or protein binding .

High-Temperature Coupling: Pyridazine derivatives in require acetonitrile at 180°C for SNAr reactions, contrasting with milder conditions for pyridazinones .

Crystallographic Behavior The bromothiophene group in induces a 13.2° dihedral angle between thiophene and phenyl rings, reducing conjugation. Similar steric effects may occur in this compound, though its planar pyridazinone core could promote tighter crystal packing .

Biological Activity

3-(5-bromothiophen-2-yl)-1H-pyridazin-6-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridazinone core linked to a 5-bromothiophene moiety, which contributes to its biological activity. The presence of bromine and the thiophene ring enhances the compound's lipophilicity and may influence its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, compounds containing the pyridazinone scaffold have shown effectiveness against various bacterial strains, with some derivatives demonstrating minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

2. Anti-Diabetic Activity

A study highlighted the potential of certain derivatives to inhibit α-amylase, an enzyme involved in carbohydrate digestion. The compound was shown to possess anti-diabetic properties with IC50 values indicating effective inhibition. For instance, one derivative exhibited an IC50 value of 3.76 × 10^-6 mg/mL, outperforming acarbose, a common anti-diabetic agent .

3. Neuroprotective Effects

The compound has been evaluated for its inhibitory effects on monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases. Notably, some derivatives demonstrated selectivity for MAO-B with low IC50 values (e.g., 0.013 µM), suggesting potential for treating conditions like Alzheimer's disease .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors:

  • MAO Inhibition : Compounds derived from this scaffold act as reversible and competitive inhibitors of MAO-B, which is crucial for regulating neurotransmitter levels in the brain.
  • α-Amylase Inhibition : The inhibition of α-amylase suggests that these compounds can modulate glucose metabolism, making them candidates for diabetes management.

Case Study 1: MAO-B Inhibition

In a comparative study, several pyridazinone derivatives were synthesized and screened for MAO-B inhibition. The most potent inhibitor (T6) showed an IC50 value significantly lower than other tested compounds, highlighting the importance of bromine substitution at the meta position on the thiophene ring .

Case Study 2: Antimicrobial Efficacy

A series of derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the thiophene ring enhanced antimicrobial activity, with some compounds achieving MIC values below 10 µg/mL against resistant strains .

Table 1: Biological Activity Summary

CompoundActivity TypeIC50 ValueReference
T6MAO-B Inhibition0.013 µM
Derivative Aα-Amylase Inhibition3.76 × 10^-6 mg/mL
Derivative BAntimicrobial Activity<10 µg/mL

Q & A

Basic Research Question: What are the established synthetic routes for introducing the 5-bromothiophene moiety into pyridazinone derivatives?

Methodological Answer:
The 5-bromothiophene group is typically introduced via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. For example, in related compounds, 5-bromo-substituted thiophenes are coupled with pyridazinone precursors using palladium catalysts under inert conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) . Hydrazine hydrate is often employed to cyclize intermediates into the pyridazinone core . Reaction monitoring via TLC or LC-MS is critical to optimize yields.

Advanced Research Question: How can regioselectivity challenges be addressed during the synthesis of 3-(5-bromothiophen-2-yl)-1H-pyridazin-6-one?

Methodological Answer:
Regioselectivity in pyridazinone synthesis is influenced by electronic and steric factors. Computational tools like DFT can predict reactive sites on the pyridazinone ring. Experimentally, directing groups (e.g., methyl or halogen substituents) can guide coupling reactions. For bromothiophene derivatives, microwave-assisted synthesis may enhance selectivity by reducing side reactions . Post-reaction analysis via 2D NMR (¹H-¹³C HSQC) helps confirm regiochemical outcomes .

Basic Research Question: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR : ¹H/¹³C NMR for verifying substituent positions and purity. Aromatic protons in bromothiophene appear as doublets (δ 6.8–7.2 ppm).
  • X-ray crystallography : SHELX programs refine crystal structures, while ORTEP-3 visualizes molecular geometry .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (±0.001 Da tolerance).

Advanced Research Question: How can twinned or disordered crystallographic data be resolved for this compound?

Methodological Answer:
For twinned data, use SHELXL’s TWIN/BASF commands to model twin domains . Disordered bromine atoms require PART instructions and restrained refinement (ISOR/SADI). Validate results using R1/wR2 residuals and check for outliers via the ADDSYM algorithm in PLATON .

Basic Research Question: What in vitro assays are suitable for evaluating its biological activity?

Methodological Answer:
Standard assays include:

  • Antiviral : Plaque reduction assays (e.g., against rotavirus, as seen in pyridazinone derivatives) .
  • Enzyme inhibition : Fluorescence-based kinase or protease assays.
  • Cytotoxicity : MTT/WST-1 assays on mammalian cell lines (IC₅₀ determination).

Advanced Research Question: How can structure-activity relationship (SAR) studies optimize its therapeutic potential?

Methodological Answer:

  • Modify substituents : Replace bromine with electron-withdrawing groups (e.g., CF₃) to enhance binding affinity.
  • Pharmacophore modeling : Use Schrödinger’s Phase or MOE to identify critical interactions.
  • In silico ADMET : Predict pharmacokinetics with SwissADME or pkCSM .

Basic Research Question: What computational methods are used to predict its interaction with biological targets?

Methodological Answer:

  • Molecular docking : AutoDock Vina or Glide docks the compound into target pockets (e.g., viral proteases).
  • Binding energy analysis : MM-GBSA calculates ΔGbinding in AMBER .
  • Pharmacophore alignment : LigandScout maps key interaction sites.

Advanced Research Question: How can molecular dynamics (MD) simulations elucidate its conformational stability in solution?

Methodological Answer:

  • Simulation setup : Run 100-ns MD simulations in GROMACS with explicit solvent (TIP3P water).
  • Analysis : RMSD/RMSF plots assess stability; hydrogen bond occupancy identifies key interactions.
  • Free energy landscapes : Use PCA to map conformational states .

Basic Research Question: How should researchers address contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Validate force fields : Compare DFT-optimized geometries with MD trajectories.
  • Check protonation states : Use MarvinSketch to predict dominant forms at physiological pH.
  • Reassay under controlled conditions : Ensure assay pH/temperature match simulation parameters .

Advanced Research Question: What strategies mitigate degradation during in vitro or in vivo studies?

Methodological Answer:

  • Stability assays : Conduct LC-MS stability screens in PBS, plasma, or liver microsomes.
  • Prodrug design : Mask reactive sites (e.g., esterify hydroxyl groups).
  • Storage : Lyophilize with cryoprotectants (trehalose) and store at -80°C under argon .

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